![molecular formula C15H24N2O3 B14409636 N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide CAS No. 85605-03-4](/img/structure/B14409636.png)
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide: is an organic compound with a complex structure that includes a butan-2-yl group, an amino group, a methoxyethoxy group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitro-4-(2-methoxyethoxy)aniline with butan-2-amine under controlled conditions to form the intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(Butan-2-yl)amino]-4-(2-ethoxyethoxy)phenyl}acetamide
- N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}propionamide
Uniqueness
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
85605-03-4 |
|---|---|
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
N-[3-(butan-2-ylamino)-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-5-11(2)16-14-10-13(17-12(3)18)6-7-15(14)20-9-8-19-4/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
HAXZMHFDAPRFTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C(C=CC(=C1)NC(=O)C)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



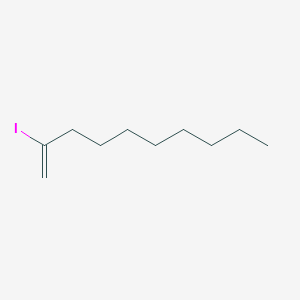
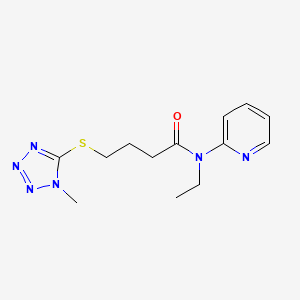
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
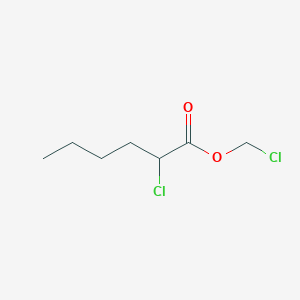

![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)

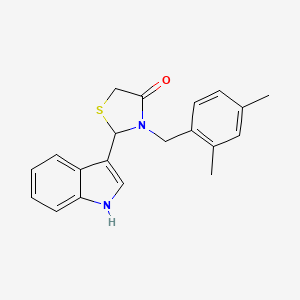
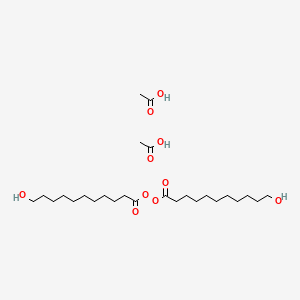
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)

